Bienvenue dans la boutique en ligne BenchChem!

JNJ 10329670

Cathepsin S Enzyme Kinetics Ki Value

JNJ 10329670 is the gold-standard, first-in-class selective cathepsin S inhibitor. Unlike irreversible covalent inhibitors (e.g., LHVS), it is a reversible noncovalent inhibitor with nanomolar Ki (~34 nM), offering superior safety and pharmacodynamic control. Its exquisite selectivity—inactive against cathepsins L, F, and K—ensures CatS-specific experimental outcomes. Orally bioavailable, it enables in vivo human immune system studies in PBMC-engrafted mice. Ideal for MHC class II antigen presentation research in B cells, dendritic cells, and PBMCs. Procure this literature-validated positive control to ensure data reproducibility and avoid wasted resources.

Molecular Formula C30H34ClF3N6O3S
Molecular Weight 651.1 g/mol
CAS No. 400797-24-2
Cat. No. B1672991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ 10329670
CAS400797-24-2
SynonymsJNJ-10329670;  JNJ 10329670;  JNJ10329670.
Molecular FormulaC30H34ClF3N6O3S
Molecular Weight651.1 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3CCN(CC3)CCCN4C5=C(CN(CC5)S(=O)(=O)C)C(=N4)C6=CC=C(C=C6)C(F)(F)F
InChIInChI=1S/C30H34ClF3N6O3S/c1-36-26-9-8-22(31)18-27(26)40(29(36)41)23-10-15-37(16-11-23)13-3-14-39-25-12-17-38(44(2,42)43)19-24(25)28(35-39)20-4-6-21(7-5-20)30(32,33)34/h4-9,18,23H,3,10-17,19H2,1-2H3
InChIKeyNVAHQQYCEWEDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JNJ 10329670 (CAS: 400797-24-2): An Orally Bioavailable, Noncovalent Cathepsin S Inhibitor


JNJ 10329670 is a synthetic small molecule belonging to a novel class of selective, noncovalent, and reversible cathepsin S (CatS) inhibitors [1]. It was discovered and optimized by Johnson & Johnson researchers as a lead compound from a series of ketobenzimidazole derivatives [2]. The compound is characterized as a high-affinity ligand for human cathepsin S with a Ki of approximately 30-34 nM, and it demonstrates significant functional activity in blocking invariant chain proteolysis in antigen-presenting cells, a key step in MHC class II antigen presentation [3].

Beyond a Cathepsin S Inhibitor: Why JNJ 10329670 Is Not Interchangeable


Substituting JNJ 10329670 with another cathepsin S inhibitor or a broader cysteine protease inhibitor carries significant scientific and financial risk due to its unique combination of properties. Unlike covalent inhibitors like LHVS (leucine homophenylalanine vinyl sulfone), which can bind irreversibly and potentially lead to prolonged target engagement or off-target effects, JNJ 10329670 is a reversible, noncovalent inhibitor, offering a different safety and pharmacodynamic profile [1]. Furthermore, its oral bioavailability is a critical differentiator from many peptide-based or early-generation CatS inhibitors, which often require parenteral administration [2]. Most importantly, the compound's exquisite selectivity profile—being inactive against closely related cathepsins L, F, and K—ensures that experimental outcomes are specifically attributable to CatS inhibition, a key advantage over less selective tools [3]. Procuring a 'similar' CatS inhibitor without verifying these specific parameters can lead to ambiguous data, wasted resources, and failure to replicate published findings.

JNJ 10329670 Comparative Data: A Quantitative Evidence Guide for Scientific Selection


Enzymatic Potency: JNJ 10329670 vs. the Clinical Candidate MIV-247

JNJ 10329670 is a high-affinity, noncovalent inhibitor of human cathepsin S with a reported Ki of ~30-34 nM [1]. In comparison, MIV-247, a more recently developed clinical candidate, exhibits Kis of 2.1, 4.2, and 7.5 nM for human, mouse, and monkey CatS, respectively [2]. While MIV-247 shows greater potency, the data highlight JNJ 10329670 as a well-characterized, benchmark tool compound with nanomolar affinity, serving as a standard reference for validating newer generations of inhibitors.

Cathepsin S Enzyme Kinetics Ki Value

Selectivity Profile: Direct Comparison Against Closely Related Cathepsins L, F, and K

A critical differentiator for JNJ 10329670 is its high selectivity for cathepsin S over related cysteine cathepsins. The original research explicitly states that JNJ 10329670 is inactive against cathepsins L, F, and K at the tested concentrations [1]. This is a direct, head-to-head comparison within the same study, establishing a clear selectivity window. In contrast, many early cathepsin inhibitors, including covalent inhibitors like LHVS, show activity against multiple cathepsins (e.g., Cat L, Cat B) [1].

Selectivity Protease Inhibition Off-target Activity

Cellular Functional Activity: Quantifying Invariant Chain Proteolysis Blockade

The functional consequence of CatS inhibition by JNJ 10329670 is the accumulation of the p10 fragment of the invariant chain (p10Ii), a direct measure of target engagement in a cellular context. The reported IC50 for this effect in human B cell lines and primary human dendritic cells is approximately 1 μM [1]. While a direct cellular IC50 for a comparator compound is not provided in the same source, this quantitative data allows for a class-level inference: it provides a benchmark for comparing the cellular potency of other CatS inhibitors in the same functional assay.

MHC Class II Antigen Presentation B Cells Dendritic Cells

Structural Evolution and Pharmacokinetic Superiority Over 4-Arylpiperazine Series

The discovery of JNJ 10329670 was driven by structure-activity relationship (SAR) studies aimed at improving upon earlier cathepsin S inhibitors. A key advancement was the replacement of a 4-arylpiperazin-1-yl group with the 4-(2-keto-1-benzimidazolinyl)-piperidin-1-yl moiety [1]. This structural modification was directly reported to impart improved pharmacokinetic (PK) properties and decreased off-target activity relative to the earlier series [1]. The resulting compound, JNJ 10329670, is explicitly described as orally bioavailable [1].

Oral Bioavailability PK Properties SAR

Species Selectivity: Human CatS vs. Rodent, Dog, and Bovine Orthologs

JNJ 10329670 exhibits a marked species selectivity, being highly potent against human cathepsin S (Ki ≈ 30 nM) but much less active against the mouse, dog, monkey, and bovine enzymes [1]. This is a critical piece of information for experimental design. In contrast, the more recently developed inhibitor MIV-247 was optimized for cross-species activity, with Ki values of 2.1 nM (human), 4.2 nM (mouse), and 7.5 nM (monkey) [2].

Species Specificity Preclinical Models Translation

Optimal Scientific and Industrial Applications for JNJ 10329670


Human ex vivo and in vitro Mechanistic Studies in Immunology

Given its exquisite selectivity for human cathepsin S and well-defined functional IC50 of ~1 μM for blocking invariant chain proteolysis [1], JNJ 10329670 is the ideal tool compound for investigating MHC class II antigen presentation in human primary cells and cell lines. Researchers can confidently use it in assays with human B cells, dendritic cells, and PBMCs to dissect the specific role of CatS in processing autoantigens or allergens, without confounding effects from cathepsins L, F, or K inhibition [1].

Validation of Novel Cathepsin S Inhibitors

As a first-in-class, well-characterized, and commercially available lead compound, JNJ 10329670 serves as the gold-standard positive control for benchmarking new chemical entities targeting cathepsin S. Its nanomolar Ki against human CatS [1] and established cellular activity [1] provide a clear, literature-validated reference point for comparing the potency, selectivity, and functional efficacy of novel inhibitors in both biochemical and cell-based assays.

In Vivo Proof-of-Concept Studies in Humanized Mouse Models

Due to its poor cross-reactivity with murine cathepsin S [1], JNJ 10329670 is not suitable for standard rodent models of autoimmunity or inflammation. However, its oral bioavailability [2] and high human CatS selectivity make it a powerful tool for in vivo studies in immunocompromised mice engrafted with human immune cells (e.g., human PBMC-injected mice), where the target enzyme is of human origin [1]. This allows for preclinical evaluation of CatS inhibition on human immune function in a living system.

Immunosuppression Target Engagement Studies

The properties of JNJ 10329670 make it a candidate for research into immunosuppressive therapy for allergies and autoimmune diseases [1]. Researchers can utilize this compound to probe the therapeutic potential of CatS inhibition in these areas. Its ability to block the presentation of specific antigens like tetanus toxoid and giant ragweed by human PBMCs [1] provides a direct functional assay to quantify target engagement and predict therapeutic efficacy in models of T cell-mediated hypersensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JNJ 10329670

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.